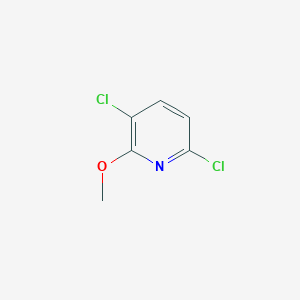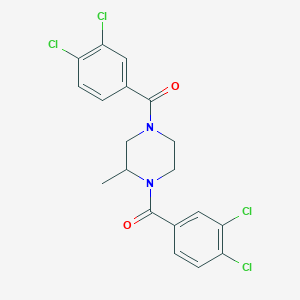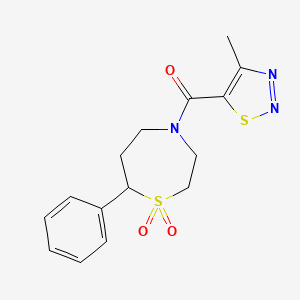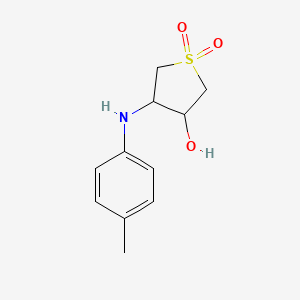![molecular formula C12H19NO3 B2597953 Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2375248-15-8](/img/structure/B2597953.png)
Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is an organic compound that has garnered interest in various scientific research fields.
Preparation Methods
The synthesis of Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of tert-butyl alcohol with an aldehyde under similar acidic conditions. These reactions typically require controlled temperatures and reaction times to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and reaction times to achieve the desired products.
Scientific Research Applications
Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[31
Medicinal Chemistry: It has been explored as a potential drug candidate due to its ability to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.
Organic Synthesis: The compound has been used as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Coordination Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions for various applications.
Mechanism of Action
The exact mechanism of action of Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed that the formyl and tert-butyl groups interact with enzyme active sites, leading to the inhibition of enzyme activity. The bicyclic ring system may also play a role in its mechanism of action by interacting with the enzyme active site in a specific manner.
Comparison with Similar Compounds
Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with similar compounds such as:
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features an aminomethyl group instead of a formyl group, which may result in different reactivity and applications.
Tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a hydroxymethyl group, which can undergo different chemical reactions compared to the formyl group.
The uniqueness of Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[31
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-6-11(4)5-12(11,7-13)8-14/h8H,5-7H2,1-4H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLYSBGREBVWQA-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CN(C2)C(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CN(C2)C(=O)OC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)


![1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2597877.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)
![5-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2597890.png)
![2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2597892.png)
